molecular formula C12H12FN3O B5465844 N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5465844
M. Wt: 233.24 g/mol
InChI Key: CTDHVJMQZHJIDJ-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the pyrazole ring, along with a carboxamide functional group at the 5-position of the pyrazole ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

    Carboxamide Formation: The carboxamide functional group can be introduced by reacting the intermediate product with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the benzyl ring.

Scientific Research Applications

Chemistry: N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological targets. Its fluorine atom can enhance binding affinity and selectivity towards specific enzymes or receptors, making it valuable in drug discovery and development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The carboxamide group may also play a role in stabilizing the compound’s interaction with its target through hydrogen bonding and other non-covalent interactions. The overall effect of the compound depends on the specific biological pathway it influences, which can vary depending on the context of its use.

Comparison with Similar Compounds

    N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide: This compound lacks the methyl group at the 1-position of the pyrazole ring, which may affect its chemical and biological properties.

    N-(2-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide: The chlorine atom in place of the fluorine atom can lead to differences in reactivity and binding affinity.

    N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide: The carboxamide group is positioned at the 3-position of the pyrazole ring, which can influence the compound’s overall structure and function.

Uniqueness: N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the specific positioning of the fluorobenzyl and carboxamide groups on the pyrazole ring. The presence of the fluorine atom enhances the compound’s chemical stability and biological activity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-16-11(6-7-15-16)12(17)14-8-9-4-2-3-5-10(9)13/h2-7H,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDHVJMQZHJIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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